molecular formula C18H15F2N5O2 B2441884 1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea CAS No. 1795297-70-9

1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

Cat. No.: B2441884
CAS No.: 1795297-70-9
M. Wt: 371.348
InChI Key: BARFOBMKTDXIAW-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H15F2N5O2 and its molecular weight is 371.348. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the synthesis of new compounds involving furan and imidazo[1,2-b]pyrazol structures. For instance, Abdelrazek et al. (2010) described the synthesis of novel pyridine and naphthyridine derivatives through reactions involving furan and thiophen derivatives with urea, highlighting the structural diversity attainable through such synthetic routes (Abdelrazek et al., 2010). Similarly, Bazhin et al. (2015) explored new synthetic routes to trifluoromethylated N-heterocycles based on the condensation of 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one with bifunctional N-nucleophiles, including ureas, to obtain various heterocyclic derivatives, showcasing the versatility of such compounds in organic synthesis (Bazhin et al., 2015).

Pharmacological Potential

The pharmacological potential of compounds containing the imidazo[1,2-b]pyrazol structure is also noteworthy. Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, demonstrating their antiproliferative activity targeting P53 in non-small cell lung cancer cell lines. This suggests the potential therapeutic applications of such compounds in oncology (Bazin et al., 2016).

Material Science Applications

In material science, the modification of physical properties through chemical design is a critical area of research. Lloyd and Steed (2011) investigated the rheology, morphology, and gelation of low molecular weight salt hydrogelators, revealing how the anion identity can tune these properties. This study exemplifies the broader implications of designing compounds with specific structural features for material science applications (Lloyd & Steed, 2011).

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N5O2/c19-12-3-1-4-13(20)17(12)22-18(26)21-6-7-24-8-9-25-16(24)11-14(23-25)15-5-2-10-27-15/h1-5,8-11H,6-7H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARFOBMKTDXIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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